{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
Overview
Description
{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid typically involves multi-step reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylidene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, {(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry
In the industrial sector, the compound’s properties are explored for applications in the development of new polymers and coatings. Its stability and reactivity make it suitable for creating materials with specific desired properties .
Mechanism of Action
The mechanism of action of {(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-{(5Z)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid: This compound has a similar thiazolidinone core but with a methoxycarbonyl group instead of an acetic acid moiety.
4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid: Another related compound with a benzoic acid group instead of an acetic acid group.
Uniqueness
The uniqueness of {(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid lies in its specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-9(2)11-5-3-10(4-6-11)7-12-14(19)16(8-13(17)18)15(20)21-12/h3-7,9H,8H2,1-2H3,(H,17,18)/b12-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBZKKVQUCQJPG-GHXNOFRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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